N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name)
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Overview
Description
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a hydrazone linkage, and a phenoxyacetamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Hydrazines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes, potentially inhibiting their activity. The brominated furan ring may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
- N-(2-{2-[(5-chloro-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
- N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its chemical reactivity and biological activity. This brominated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its methyl, chloro, and iodo counterparts.
Properties
Molecular Formula |
C16H16BrN3O4 |
---|---|
Molecular Weight |
394.22 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(2-methylphenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H16BrN3O4/c1-11-4-2-3-5-13(11)23-10-16(22)18-9-15(21)20-19-8-12-6-7-14(17)24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)/b19-8+ |
InChI Key |
ZLPCIVWMSSXGIV-UFWORHAWSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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